molecular formula C10H9F3N4 B13730217 2-Amino-6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidine

2-Amino-6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13730217
M. Wt: 242.20 g/mol
InChI Key: YTRLSJLLVGTWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a trifluoromethyl group, and a 1-methylpyrrol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-4-(trifluoromethyl)pyrimidine with 1-methylpyrrole under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidines with different functional groups.

Scientific Research Applications

2-Amino-6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(trifluoromethyl)pyrimidine: Lacks the 1-methylpyrrol-2-yl group, which may affect its reactivity and applications.

    6-(1-Methylpyrrol-2-yl)pyrimidine:

    2-Amino-6-(1-methylpyrrol-2-yl)pyrimidine: Missing the trifluoromethyl group, leading to different chemical behavior and applications.

Uniqueness

2-Amino-6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the trifluoromethyl and 1-methylpyrrol-2-yl groups. These substituents confer distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes the compound valuable for applications where these properties are advantageous.

Properties

IUPAC Name

4-(1-methylpyrrol-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4/c1-17-4-2-3-7(17)6-5-8(10(11,12)13)16-9(14)15-6/h2-5H,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRLSJLLVGTWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=CC(=NC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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